6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Overview
Description
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a beta-carboline core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs for various diseases.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of the beta-carboline core. This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde, followed by chlorination to introduce the chlorine atom at the 6-position. The thiazole ring is then synthesized separately and coupled with the beta-carboline core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorine atom at the 6-position can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: Lacks the thiazole ring and the oxopropyl group, making it less complex.
N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: Similar structure but without the chlorine atom at the 6-position.
Uniqueness
The presence of the thiazole ring, the oxopropyl group, and the chlorine atom at the 6-position makes 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-11-10-28-18(22-11)24-17(26)4-6-21-19(27)25-7-5-13-14-8-12(20)2-3-15(14)23-16(13)9-25/h2-3,8,10,23H,4-7,9H2,1H3,(H,21,27)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGBAUCCGKFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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